molecular formula C15H17N3O2 B1226252 5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine

5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine

Cat. No. B1226252
M. Wt: 271.31 g/mol
InChI Key: QWKZXOSMZWNWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine is an aminopyridine.

Scientific Research Applications

Synthesis and Carcinogenic Potential

  • 5-Phenyl-2-pyridinamine (PPA), related to 5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine, is a pyrolysis product of phenylalanine found in broiled sardines. PPA shows mutagenicity in the Ames test and potential carcinogenicity due to its structural similarity to aminobiphenyls. Its synthesis from 5-nitro-2-pyridinamine and other methods have been developed for biological studies, including the synthesis of tritiated PPA and its possible metabolites for carcinogenicity research (Stavenuiter et al., 1985).

Organic Synthesis Innovations

  • A novel, environmentally friendly synthesis method for 4-nitro 2-diethylamino 5-methyl pyridine, which is a useful intermediate for pharmaceutical synthesis, was developed. This method, involving nitration of 2-diethylamino 5-methyl pyridine with H2SO4/HNO3, excludes chromatography column separation, making it more ecological and economical (Wang, 2021).

Excited States and Vibrational Characteristics

  • The electronic absorption and emission spectra, as well as DFT quantum chemical calculations of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its isomers, were studied to understand their excited states and vibrational characteristics. This research contributes to the characterization of similar compounds in scientific research (Michalski et al., 2016).

Multicomponent Synthesis of Derivatives

  • Research on the multicomponent synthesis of unsymmetrical derivatives of 4-Methyl-Substituted 5-Nitropyridines provided new methodologies for synthesizing previously undescribed 5(3)-nitropyridines. This study showcases advanced techniques in the field of organic synthesis relevant to compounds like 5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine (Turgunalieva et al., 2023).

properties

Product Name

5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-nitro-N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C15H17N3O2/c1-11(2)13-5-3-12(4-6-13)9-16-15-8-7-14(10-17-15)18(19)20/h3-8,10-11H,9H2,1-2H3,(H,16,17)

InChI Key

QWKZXOSMZWNWCC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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